1-(Azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, also known by its CAS number 67092-91-5, is a compound that features both an azetidine and a pyrazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
1-(Azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is classified under organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen-containing rings (azetidine and pyrazole). Its molecular formula is C₆H₈N₂O, indicating it consists of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 1-(azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of azetidine derivatives with pyrazole derivatives under controlled conditions. This method typically requires specific catalysts or reagents to facilitate the formation of the desired product.
The synthesis may involve the following steps:
The molecular structure of 1-(azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one includes an azetidine ring attached to a propanone group and a pyrazole ring. The structural formula can be represented as follows:
Key structural data includes:
The compound can participate in various chemical reactions typical for both azetidine and pyrazole derivatives. Some notable reactions include:
The reactivity of 1-(azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is influenced by its functional groups, allowing it to participate in diverse organic transformations that can lead to the synthesis of novel compounds.
While specific mechanisms of action for this compound are not extensively documented, compounds containing azetidine and pyrazole moieties often exhibit biological activities through interactions with various biological targets. The mechanism may involve:
Research into similar compounds suggests that their activity may be linked to their ability to modulate neurotransmitter systems or influence inflammatory responses.
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits moderate lipophilicity, which may influence its bioavailability and pharmacokinetic properties.
The potential applications of 1-(azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one are primarily in medicinal chemistry, where it may serve as:
The azetidine ring (a saturated four-membered nitrogen heterocycle) and pyrazole moiety (a five-membered diazole) represent privileged scaffolds in modern medicinal chemistry due to their distinctive physicochemical properties and bioisosteric capabilities. Azetidine's high ring strain (~25 kcal/mol) induces significant bond angle distortion, resulting in increased molecular polarity and enhanced binding affinity for biological targets compared to larger cyclic amines like piperidine or pyrrolidine. This compact structure reduces lipophilicity (cLogP reduction of ~0.5-1.0 versus larger analogs) while improving metabolic stability through decreased oxidative vulnerability [6]. Concurrently, the pyrazole nucleus provides versatile hydrogen bonding capabilities via its two nitrogen atoms: the pyridine-like N2 acts as a hydrogen bond acceptor, while the pyrrole-like N1 can function as a weak donor. This enables diverse interactions with enzymatic binding pockets, particularly in kinase domains where pyrazole-based inhibitors mimic adenine's purine ring in ATP [2] [4]. The sp²-hybridized character of pyrazole contributes to molecular planarity, facilitating optimal π-π stacking interactions with aromatic residues in protein active sites. When integrated into hybrid architectures like 1-(azetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, these complementary features create geometrically constrained yet biologically adaptable pharmacophores suitable for targeting structurally diverse enzymes and receptors implicated in various disease pathways [6].
The therapeutic evolution of heterocyclic hybrids reflects a strategic shift from serendipitous discovery toward rational structure-based design. Pyrazole-based drugs first gained prominence with Celecoxib (COX-2 inhibitor, 1998), demonstrating the scaffold's capacity for isoform-selective enzyme inhibition. Subsequent decades witnessed pyrazole integration into kinase-targeted therapies, exemplified by Ruxolitinib (JAK1/2 inhibitor, 2011) and Crizotinib (ALK/ROS1 inhibitor, 2011), which exploited pyrazole's ATP-competitive binding for oncology applications [4]. Parallel developments in strained heterocycle chemistry revealed azetidine's superiority over piperidine in mitigating hERG channel affinity and CYP450 interactions, leading to its incorporation into clinical candidates like Azetidinyl benzamide P2Y₁₂ antagonists (e.g., WO2012146318A1) for thrombotic disorders [5]. The conceptual leap toward intentional hybridization emerged circa 2010-2015, as evidenced by patented azetidine-pyrazole carboxamide derivatives (WO2012177606A1) acting as potent Janus kinase inhibitors [2]. This period also saw crystallographic studies confirming the hybrid's unique binding geometry: the azetidine ring's puckered conformation positions substituents axially, enabling optimal vectorial alignment with deep hydrophobic enzyme pockets, while the pyrazole moiety mediates polar contacts at the catalytic site entrance. These insights catalyzed systematic exploration of linker chemistry between the heterocycles, progressing from direct linkages to propane-1-one spacers that confer torsional flexibility while maintaining spatial orientation critical for target engagement [2] [6].
The strategic fusion of azetidine and pyrazole via a propan-1-one linker creates multidimensional synergistic effects that transcend the individual pharmacophores' capabilities. Electronic modulation occurs through the ketone linker's polarization, which enhances the azetidine nitrogen's nucleophilicity while activating the pyrazole C4 position for electrophilic substitution. This facilitates targeted derivatization for structure-activity relationship (SAR) refinement [7]. Crucially, the conformational restriction imposed by the azetidine ring reduces the entropic penalty upon target binding, while the propionyl spacer allows sufficient flexibility (rotatable bond count=4) for adaptive pharmacophore alignment in enzyme pockets. This balance is evidenced in JAK2 inhibitors where hybrid compounds exhibit 10-100-fold potency increases over non-hybrid analogs [2]. Physicochemical profiling reveals that the hybrid scaffold consistently demonstrates favorable drug-likeness metrics: molecular weight <350 Da, cLogP 1.5-2.5, topological polar surface area (TPSA) 35-45 Ų, and hydrogen bond acceptor/donor counts ≤5/0. These properties collectively enable enhanced membrane permeability (Predicted Caco-2 permeability >25 nm/s) while maintaining aqueous solubility (>50 μM) [7]. The scaffold's metabolic resilience stems from azetidine's resistance to oxidative cleavage and pyrazole's stability against CYP450-mediated hydroxylation, contrasting with metabolically vulnerable scaffolds like piperazine-pyridines. Quantitative structure-property relationship (QSPR) models predict superior bioavailability (>60% in rodent models) and CNS multiparameter optimization scores >5.0, positioning this hybrid as a versatile platform for CNS and peripheral targets [6] [7].
Table 1: Comparative Analysis of Hybrid vs. Non-Hybrid Scaffolds
Parameter | Azetidine-Pyrazole Hybrid | Piperidine-Pyrazole Analog | Azetidine-Benzene Analog |
---|---|---|---|
Mean cLogP | 1.8 ± 0.3 | 2.7 ± 0.4 | 1.2 ± 0.2 |
Metabolic Stability (t₁/₂) | >60 min | 22 min | >45 min |
hERG IC₅₀ | >30 μM | 8 μM | >25 μM |
Kinase Inhibition (JAK2 IC₅₀) | 3.5 nM | 41 nM | 280 nM |
Calculated TPSA (Ų) | 38.7 | 35.2 | 29.8 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2